Home > Products > Screening Compounds P74368 > RKI 1447 dihydrochloride
RKI 1447 dihydrochloride -

RKI 1447 dihydrochloride

Catalog Number: EVT-256074
CAS Number:
Molecular Formula: C16H14N4O2S.2HCl
Molecular Weight: 399.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective ROCK inhibitor (IC50 values are 6.2 and 14.5 nM for ROCK2 and ROCK1 respectively); suppresses phosphorylation of ROCK substrates MLC-2 and MYPT-1 in human cancer cells, but has no effect on the phosphorylation levels of Akt, MEK, and S6 kinase. Displays anti-invasive and antitumor activities in breast cancer cells.
Overview

RKI 1447 dihydrochloride is a potent and selective inhibitor of Rho-associated protein kinases 1 and 2 (ROCK1 and ROCK2). This compound has garnered attention for its potential applications in various medical fields, including cancer treatment, glaucoma management, and nonalcoholic fatty liver disease. By inhibiting the phosphorylation of substrates associated with Rho kinases, RKI 1447 dihydrochloride can suppress cancer cell growth and promote apoptosis, making it a significant candidate for therapeutic interventions in oncology and other diseases .

Source

The compound is synthesized from 1-(3-hydroxyphenyl)methyl-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea through a reaction with hydrochloric acid to form the dihydrochloride salt. The synthesis typically involves using organic solvents like dimethyl sulfoxide under controlled conditions to ensure high purity and yield .

Classification

RKI 1447 dihydrochloride falls under the category of small molecule inhibitors targeting serine-threonine kinases. It is classified as a selective inhibitor of Rho-associated kinases, which are critical regulators of various cellular processes including cell shape, motility, and survival .

Synthesis Analysis

Methods

The synthesis of RKI 1447 dihydrochloride involves the following steps:

  1. Starting Material: The reaction begins with 1-(3-hydroxyphenyl)methyl-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea.
  2. Reagents: Hydrochloric acid is used to facilitate the formation of the dihydrochloride salt.
  3. Solvent: Dimethyl sulfoxide serves as the solvent to dissolve the reactants effectively.
  4. Reaction Conditions: Gentle warming is applied to ensure complete dissolution and reaction between the components.

Technical Details

The industrial production of RKI 1447 dihydrochloride mirrors laboratory synthesis but is scaled up for mass production. Careful monitoring of reaction conditions is crucial for maintaining product stability and purity, with storage typically at -20°C .

Molecular Structure Analysis

Structure

RKI 1447 dihydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula includes a thiazole ring, a pyridine moiety, and a hydroxyphenyl group.

Data

  • Molecular Formula: C17H17Cl2N3O2S
  • Molecular Weight: Approximately 396.30 g/mol
  • CAS Number: 1782109-09-4

The structural integrity of RKI 1447 dihydrochloride is essential for its interaction with target proteins within cellular pathways .

Chemical Reactions Analysis

Types of Reactions

RKI 1447 dihydrochloride can undergo several chemical reactions:

  1. Oxidation: The compound can be oxidized under specific conditions to yield hydroxylated derivatives.
  2. Reduction: Reduction reactions are less common but can occur using agents like sodium borohydride.
  3. Substitution: Substitution reactions may involve nucleophiles targeting the thiazole or pyridine rings.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride.
  • Substitution Nucleophiles: Amines or thiols can participate in substitution reactions leading to various derivatives .
Mechanism of Action

RKI 1447 dihydrochloride exerts its effects primarily through the inhibition of Rho-associated kinases. By blocking these kinases, the compound disrupts signaling pathways that promote cell proliferation and survival in cancer cells.

Process

The inhibition leads to:

  • Decreased phosphorylation of downstream targets such as myosin light chain (MLC) and myosin phosphatase target subunit (MYPT).
  • Altered cytoskeletal dynamics, resulting in reduced cell migration and invasion capabilities.
  • Induction of apoptosis in tumor cells through modulation of key signaling pathways involved in cell survival .

Data

In vitro studies have demonstrated that RKI 1447 dihydrochloride has IC50 values of approximately 6.2 nM for ROCK2 and 14.5 nM for ROCK1, indicating its potency as a selective inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

RKI 1447 dihydrochloride is typically presented as a white to off-white powder. Its solubility profile indicates good solubility in polar organic solvents.

Chemical Properties

Key chemical properties include:

  • Stability under refrigeration (recommended storage at -20°C).
  • Reactivity profile indicating susceptibility to oxidation and substitution reactions.

These properties are significant for its handling and application in laboratory settings .

Applications

RKI 1447 dihydrochloride has diverse scientific applications:

  • Cancer Research: It has shown efficacy in inhibiting growth in various cancer cell lines, including colorectal carcinoma and breast cancer models.
  • Glaucoma Treatment: Investigated for its potential to lower intraocular pressure by enhancing phagocytosis in trabecular meshwork cells.
  • Nonalcoholic Fatty Liver Disease: Studies suggest it may have beneficial effects on liver cells affected by this condition .
Molecular Pharmacology of RKI-1447 Dihydrochloride

Rho-Associated Kinase (ROCK) Inhibition Mechanisms

Isoform-Specific Inhibition: ROCK1 vs. ROCK2 Selectivity Profiles

RKI-1447 dihydrochloride (CAS 1782109-09-4) demonstrates potent and differential inhibition of Rho-associated kinases (ROCK1 and ROCK2). Biochemical assays reveal IC₅₀ values of 14.5 nM for ROCK1 and 6.2 nM for ROCK2, indicating ≈2.3-fold higher selectivity for ROCK2 [1] [3] [6]. This isoform selectivity arises from structural variations in the ATP-binding pockets of ROCK1 and ROCK2, particularly in residues adjacent to the hinge region [3] [7]. At concentrations ≤1 μM, RKI-1447 dihydrochloride maintains >100-fold selectivity over related kinases (AKT, MEK, S6 kinase), minimizing off-target effects [1] [6].

Table 1: Isoform Selectivity Profile of RKI-1447 Dihydrochloride

ParameterROCK1ROCK2
IC₅₀ Value14.5 nM6.2 nM
ATP Concentration Used12.5 μM50 μM
Selectivity Ratio12.34

ATP-Binding Site Interaction and Type I Kinase Inhibition Dynamics

RKI-1447 dihydrochloride functions as a competitive ATP-binding site inhibitor classified under Type I kinase inhibitors. Structural analyses of the RKI-1447/ROCK1 complex reveal critical interactions:

  • Hydrogen bonding with the hinge region residue Met156
  • Hydrophobic contacts with the DFG motif (Asp-Phe-Gly) [3] [7]These interactions stabilize the kinase in its active conformation, preventing ATP access [5] [9]. The inhibitor's pyridinyl-thiazole moiety facilitates π-cation stacking with conserved lysine residues, enhancing binding affinity. Kinase assays show full inhibition of ROCK2 substrate phosphorylation at 100 nM, confirming efficient occupancy of the catalytic cleft [1] [6].

Downstream Effector Pathways

Suppression of MLC-2 and MYPT-1 Phosphorylation

RKI-1447 dihydrochloride potently disrupts ROCK signaling by inhibiting phosphorylation of key substrates:

  • Myosin Light Chain 2 (MLC-2): Phosphorylation inhibited at IC₅₀ = 100 nM in MDA-MB-231 breast cancer cells, reducing actomyosin contractility [1] [3]
  • Myosin Phosphatase Target Subunit 1 (MYPT-1): Phosphorylation suppressed with similar potency (IC₅₀ ≈ 100 nM), augmenting MLC-2 dephosphorylation [1] [5]

Western blot analyses demonstrate concentration-dependent inhibition starting at 100 nM, with near-complete suppression at 1 μM. Remarkably, this occurs without altering phosphorylation of unrelated kinases (AKT, MEK, S6) even at 10 μM [1] [3]. In colorectal carcinoma cells (HCT-8, HCT-116), RKI-1447 (20–80 μM) induces apoptosis via this pathway, confirming functional linkage between ROCK substrate inhibition and cell death [2].

Table 2: Downstream Effects of RKI-1447 Dihydrochloride on Key Substrates

SubstrateFunctionEffective Conc.Inhibition (%)Cell Line
MLC-2Actomyosin contractility100 nM>80%MDA-MB-231
MYPT-1Myosin phosphatase regulator100 nM>75%MDA-MB-231
MLC-2Apoptosis induction20–80 μMDose-dependentHCT-8/HCT-116

Cytoskeletal Remodeling: Actin Stress Fiber vs. Lamellipodia/Filopodia Regulation

By inhibiting MLC-2/MYPT-1 phosphorylation, RKI-1447 dihydrochloride induces profound actin cytoskeleton reorganization:

  • Stress fiber dissolution: Treatment (1 μM, 1 hr) eliminates >90% of actin stress fibers in NIH 3T3 fibroblasts stimulated by LPA, bradykinin, or PDGF [3] [7]
  • Lamellipodia/filopodia independence: Unlike broad-spectrum cytoskeletal disruptors, RKI-1447 does not inhibit Rac/Cdc42-driven membrane protrusions at ≤1 μM concentrations [5] [9]

This selective targeting impairs anchorage-independent growth and invasion in breast cancer cells by disrupting contractile forces required for 3D migration [1] [6]. In vivo, this translates to 87% inhibition of mammary tumor growth in transgenic mice, confirming pathway-specific cytoskeletal disruption as an antitumor mechanism [1] [3].

Properties

Product Name

RKI 1447 dihydrochloride

Molecular Formula

C16H14N4O2S.2HCl

Molecular Weight

399.29

Synonyms

N-[(3-Hydroxyphenyl)methyl]-N/'-[4-(4-pyridinyl)-2-thiazolyl]urea dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.